tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Overview
Description
The compound “tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole group is a tert-butyl carboxylate ester group, a 3-methyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole group is aromatic and planar, while the tert-butyl group is bulky and can cause steric hindrance. The dioxaborolane group is a cyclic structure containing boron, which can participate in various types of chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and reagents used. The indole group can undergo electrophilic substitution reactions, while the boron in the dioxaborolane group can form bonds with other atoms or groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Scientific Research Applications
Synthesis of Biologically Active Intermediates
Tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is synthesized as an intermediate in various biologically active compounds, such as crizotinib. The compound undergoes a synthesis process involving three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and confirming its structure via MS and 1H NMR spectrum (Kong et al., 2016).
Synthesis and Crystal Structure Analysis
The compound is a crucial intermediate in the synthesis of 1H-indazole derivatives. It undergoes synthesis through substitution reactions and is structurally validated using FTIR, 1H and 13C NMR spectroscopy, and MS. Crystal structure is confirmed through X-ray diffraction, and the molecular structure is analyzed and corroborated by density functional theory (DFT) calculations (Ye et al., 2021).
Applications in Polymer and Material Science
Enhanced Brightness and Emission-Tuning in Nanoparticles
The compound is used in the creation of heterodifunctional polyfluorenes, leading to nanoparticles with remarkable brightness and emission-tuning capabilities. These nanoparticles demonstrate excellent fluorescence emission, crucial for applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).
Facilitating Water-Soluble Polymer Synthesis
It serves as an intermediate monomer to synthesize water-soluble carboxylated polyfluorenes. These polymers are vital for bioimaging and sensor applications due to their significant fluorescence quenching capabilities, sensitive to the presence of cationic quenchers and proteins (Zhang, Liu, & Cao, 2008).
Mechanism of Action
Target of Action
Boronic esters, including this compound, are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound, as a boronic ester, is involved in the transmetalation step of the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester transfers an organoboron group to a palladium catalyst, which then undergoes a reductive elimination to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry. It allows for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .
Result of Action
The primary result of the action of 1-BOC-3-Methylindole-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of 1-BOC-3-Methylindole-2-boronic acid pinacol ester, like other boronic esters, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the pH of the reaction environment, and the temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BNO4/c1-13-14-11-9-10-12-15(14)22(17(23)24-18(2,3)4)16(13)21-25-19(5,6)20(7,8)26-21/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUZBXNCRMPFHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3N2C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114945 | |
Record name | 1,1-Dimethylethyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869852-13-1 | |
Record name | 1,1-Dimethylethyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869852-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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